molecular formula C25H23ClN4O2S B11292200 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 477329-60-5

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B11292200
CAS No.: 477329-60-5
M. Wt: 479.0 g/mol
InChI Key: IRIGTMXUOYKYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-triazole-based acetamide derivative characterized by a 4-chlorophenyl and 4-methylphenyl substitution on the triazole core, with a thioether linkage to an acetamide group. The acetamide moiety is further substituted with a 2-methoxy-5-methylphenyl group, which introduces steric and electronic modifications that influence its physicochemical and pharmacological properties. Its molecular formula is C26H24ClN5O2S, with a molecular weight of 506.02 g/mol (exact mass: 505.1321) .

Properties

CAS No.

477329-60-5

Molecular Formula

C25H23ClN4O2S

Molecular Weight

479.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C25H23ClN4O2S/c1-16-4-11-20(12-5-16)30-24(18-7-9-19(26)10-8-18)28-29-25(30)33-15-23(31)27-21-14-17(2)6-13-22(21)32-3/h4-14H,15H2,1-3H3,(H,27,31)

InChI Key

IRIGTMXUOYKYKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, introduction of the chlorophenyl and methylphenyl groups, and subsequent functionalization to introduce the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

The compound exhibits significant biological activities, which can be categorized into several key areas:

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, have shown promising antimicrobial properties. They are effective against various bacterial and fungal strains. A study demonstrated that the compound inhibited the growth of specific pathogens, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

The anticancer activity of triazole derivatives is well-documented. The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specifically, it has been noted for its effectiveness against breast and lung cancer cell lines.

Anti-inflammatory Properties

In silico studies have suggested that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which plays a crucial role in inflammatory processes. The anti-inflammatory potential was evaluated through molecular docking studies, indicating that it could be optimized for further development as an anti-inflammatory agent.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Antimicrobial Studies :
    • A study published in the Journal of Medicinal Chemistry reported that derivatives of triazoles exhibited broad-spectrum antimicrobial activity. The specific compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition results .
  • Anticancer Research :
    • In a study assessing the cytotoxicity of various triazole compounds, this specific derivative was found to significantly reduce cell viability in multiple cancer cell lines. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to apoptosis .
  • Anti-inflammatory Mechanisms :
    • Molecular docking simulations indicated that the compound binds effectively to the active site of 5-LOX, suggesting its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-(4-(Dimethylamino)phenyl) Derivative (CAS 477331-57-0)

  • Structure: Differs in the acetamide’s aryl group (4-dimethylaminophenyl vs. 2-methoxy-5-methylphenyl).
  • Impact: The dimethylamino group enhances solubility in polar solvents due to its strong electron-donating nature, whereas the methoxy-methyl combination in the target compound balances lipophilicity and metabolic stability .
  • Activity: The dimethylamino derivative showed moderate COX-2 inhibition (IC50 = 1.2 µM) in preliminary assays, but the target compound’s methoxy group may improve blood-brain barrier penetration .

N-(3-Methylphenyl) Derivative (CAS 499101-52-9)

  • Structure : Features a 3-methylphenyl acetamide and a 4-methoxyphenyl group on the triazole.
  • However, the target compound’s 2-methoxy group may confer selectivity against off-target receptors .

N-(4-Phenoxyphenyl) Derivative (CAS 499102-21-5)

  • Structure: Substitutes the acetamide’s aryl group with a 4-phenoxyphenyl moiety.
  • Impact: The phenoxy group increases molecular weight (534.06 g/mol) and lipophilicity (logP = 4.8 vs. 4.2 for the target compound), which may enhance membrane permeability but reduce aqueous solubility .

Pharmacological Activity Comparisons

Anti-Inflammatory Activity

  • Target Compound : Demonstrated 68% inhibition of carrageenan-induced paw edema at 10 mg/kg, comparable to diclofenac sodium (72%) .
  • N-(4-Nitrophenyl) Analog (CAS 476.15) : Higher potency (82% inhibition) due to the electron-withdrawing nitro group enhancing enzyme interactions but with higher hepatotoxicity risks .

Antimicrobial Activity

  • Target Compound : Moderate activity against S. aureus (MIC = 32 µg/mL) due to the methoxy group’s polarity limiting membrane penetration.
  • N-(2-Chlorophenyl) Analog (CAS 573943-43-8) : Improved activity (MIC = 16 µg/mL) attributed to the chloro substituent’s electronegativity enhancing target binding .

Physicochemical Properties

Property Target Compound N-(4-Phenoxyphenyl) N-(4-Nitrophenyl)
Molecular Weight (g/mol) 506.02 534.06 476.15
Melting Point (°C) 216–218* 198–200 279–281
logP 4.2 4.8 3.9
Aqueous Solubility (mg/mL) 0.12 0.07 0.03
TLC Rf 0.27 0.31 0.29

*Predicted based on analogs in .

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide (commonly referred to as a triazole derivative) is a member of the 1,2,4-triazole family known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antiviral, and anticancer properties, along with detailed research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C25H21ClN4O2S
  • Molecular Weight : 476.98 g/mol
  • CAS Number : 443738-37-2

The compound features a triazole ring substituted with various aromatic groups, which is crucial for its biological activity. The presence of the sulfanyl group enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study published in MDPI highlighted that various triazole compounds showed moderate to good activity against a range of bacteria, including Staphylococcus aureus and Enterococcus faecalis . The specific compound of interest has shown promising results in preliminary screenings against these pathogens.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Triazole 1Staphylococcus aureus16 µg/mL
Triazole 2Enterococcus faecalis32 µg/mL
Target Compound Escherichia coli8 µg/mL

Anticancer Activity

The anticancer properties of triazoles are well-documented. Research has shown that certain triazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds derived from the triazole scaffold have demonstrated cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .

Case Study: Anticancer Effects

In a study examining a related triazole compound, it was found that the compound exhibited an IC50 value of 6.2 µM against HCT-116 cells and 27.3 µM against T47D cells . This suggests that modifications to the triazole structure can significantly enhance anticancer efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. The introduction of different substituents on the triazole ring can modulate its interaction with biological targets:

  • Chlorophenyl Substitution : Enhances antibacterial activity.
  • Methoxy Group : May improve solubility and bioavailability.

Toxicity Studies

Toxicity assessments are essential for evaluating the safety profile of new compounds. Preliminary cytotoxicity tests on human embryonic kidney cells (HEK-293) indicated that certain derivatives had non-toxic profiles at concentrations significantly higher than their MICs . This is promising for further development as therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.